3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O/c1-12-8-15-9-13(6-7-17(15)21(12)2)11-20-18(22)14-4-3-5-16(19)10-14/h3-10H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUIRFDMGQGWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Amidation: The brominated indole is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of corresponding oxo or hydroxy derivatives.
Reduction: Formation of reduced indole derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom and benzamide group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Features of Selected Analogues
Key Observations :
Halogenation : Bromine at the 3-position is common in ZINC33268577 and the target compound, whereas chlorine and iodine are seen in . Bromine’s moderate electronegativity balances reactivity and stability, making it favorable for drug design .
ZINC33268577’s pyridopyrimidine group mimics tivozanib’s shape (Shape Tanimoto = 0.803) but differs in H-bond acceptors (5 vs. 7 in tivozanib), affecting binding kinetics .
Rotatable Bonds : The target compound’s rotatable bonds (estimated 4–5) are fewer than ZINC1162830 (7), suggesting improved conformational rigidity and target selectivity .
Spectroscopic Data :
- Melting Points : Bromo-indole derivatives (e.g., ’s compounds 34 and 35) exhibit melting points between 133–142°C, suggesting the target compound may fall within this range due to similar molecular weight and polarity .
- NMR Trends : The 1,2-dimethylindole’s methyl groups would produce distinct singlets (~δ 2.5 ppm in ¹H NMR), contrasting with DN8’s tetrazole protons (δ 8–9 ppm) .
Biological Activity
3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a bromine atom and an indole moiety, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is C15H14BrN3O. The compound consists of a benzamide backbone with a bromine substituent and an indole group, which are known to contribute to its diverse biological activities.
1. Anticancer Activity
Research indicates that compounds similar to 3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide exhibit anticancer properties. Indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the effectiveness of indole-based compounds in targeting specific cancer pathways, suggesting that the presence of the indole ring enhances bioactivity against various cancer types .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activities. Indole derivatives have shown promise in combating bacterial infections and may possess antifungal properties as well. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
3. Neuroprotective Effects
Indole compounds are also being investigated for neuroprotective effects. Some studies suggest that they may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This aspect is particularly relevant given the rising incidence of neurodegenerative disorders globally.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-bromo-N-(1-methylindol-5-yl)benzamide | Bromine at different position | Anticancer activity |
| N-(indolyl)methylbenzamide | Lacks bromination but retains indole | Antimicrobial properties |
| 3-bromo-N-(1H-indol-5-yl)acetamide | Acetamide instead of benzamide | Neuroprotective activity |
The biological activity of 3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide may be attributed to its ability to interact with various biological targets. These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The bromine substituent may enhance the compound's lipophilicity, improving its cellular uptake and bioavailability .
Case Study 1: Anticancer Efficacy
In a recent study, researchers evaluated the anticancer efficacy of various indole derivatives, including those structurally similar to 3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide. The results demonstrated significant inhibition of cell proliferation in several cancer cell lines, with IC50 values indicating potent activity at low concentrations .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of indole derivatives in models of oxidative stress-induced neuronal damage. The study found that certain derivatives significantly reduced neuronal cell death and improved survival rates compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
